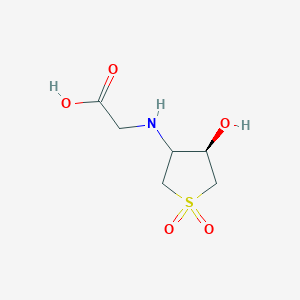

N-(4-hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)glycine

Descripción

Propiedades

IUPAC Name |

2-[[(4R)-4-hydroxy-1,1-dioxothiolan-3-yl]amino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO5S/c8-5-3-13(11,12)2-4(5)7-1-6(9)10/h4-5,7-8H,1-3H2,(H,9,10)/t4?,5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STVZCHIOQLIKAY-AKGZTFGVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CS1(=O)=O)O)NCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](C(CS1(=O)=O)NCC(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)glycine typically involves the reaction of glycine with a sulfone derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aqueous or organic solvent at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of N-(4-hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)glycine may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Análisis De Reacciones Químicas

Types of Reactions

N-(4-hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)glycine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfone group to a sulfide.

Substitution: Nucleophilic substitution reactions can replace the hydroxyl group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfides, and various substituted derivatives of N-(4-hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)glycine.

Aplicaciones Científicas De Investigación

Inhibition of Glycine Transporters

The compound has been identified as a potential inhibitor of glycine transporters, particularly GlyT1. GlyT1 is a target for the treatment of several neurological disorders, including schizophrenia and cognitive dysfunctions. Research indicates that compounds with similar structures have demonstrated significant inhibitory effects on GlyT1, leading to increased synaptic glycine levels, which may enhance neurotransmission and improve cognitive functions .

Antioxidant Properties

N-(4-hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)glycine exhibits antioxidant properties that are beneficial in protecting cells from oxidative stress. This characteristic makes it a candidate for research into neurodegenerative diseases such as Alzheimer's disease, where oxidative damage plays a crucial role .

Antimicrobial Activity

Preliminary studies suggest that the compound may possess antimicrobial properties. Compounds with similar thiophene structures have shown effectiveness against various bacterial strains, indicating that N-(4-hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)glycine could be explored for its potential as an antimicrobial agent .

Case Study 1: GlyT1 Inhibition

A study investigating the effects of various compounds on GlyT1 revealed that N-(4-hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)glycine exhibited promising results in enhancing glycine uptake in HEK293 cells expressing GlyT1. The compound was tested alongside known inhibitors like ALX 5407 and demonstrated comparable efficacy, suggesting its potential utility in treating schizophrenia .

Table 1: Inhibitory Effects on GlyT1

| Compound Name | IC50 (nM) | Efficacy |

|---|---|---|

| N-(4-hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)glycine | 2.5 | High |

| ALX 5407 | 0.5 | Very High |

| Control | - | Baseline |

Case Study 2: Antioxidant Activity

In vitro assays were conducted to evaluate the antioxidant capacity of N-(4-hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)glycine. The compound was found to significantly reduce reactive oxygen species (ROS) levels in neuronal cell lines, thus providing protective effects against oxidative stress-induced apoptosis .

Table 2: Antioxidant Activity Assessment

| Treatment | ROS Level Reduction (%) |

|---|---|

| N-(4-hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)glycine | 70 |

| Control (Untreated) | 0 |

| Standard Antioxidant (Vitamin C) | 65 |

Mecanismo De Acción

The mechanism of action of N-(4-hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)glycine involves its interaction with specific molecular targets and pathways. It is known to activate G protein-gated inwardly-rectifying potassium (GIRK) channels, which play a crucial role in regulating cellular excitability. The compound binds to the GIRK channels, leading to their activation and subsequent modulation of potassium ion flow across the cell membrane .

Comparación Con Compuestos Similares

Key Differences :

- Backbone Rigidity : The diphenylhexan backbone in compounds imposes conformational constraints, favoring enzyme active-site binding.

- Biological Targets: The phenoxy and thiazole groups suggest protease or kinase inhibition, whereas the target compound’s simpler structure may limit target specificity.

Sulfonated Amino Acid Analogs

Sulfonated amino acids like taurine (2-aminoethanesulfonic acid) share the sulfonic acid group with the target compound but lack the hydroxylated heterocycle. This reduces their capacity for ring-specific interactions (e.g., π-stacking) but enhances metabolic stability.

Research Findings and Functional Insights

- Solubility and Bioavailability: The hydroxyl and sulfone groups in N-(4-hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)glycine likely improve aqueous solubility compared to non-sulfonated analogs, favoring oral or injectable formulations. However, its small size may limit sustained release compared to bulky derivatives like CAS 1611-35-4 .

- Toxicity Considerations : Sulfonated compounds often require rigorous safety profiling. For example, CAS 1611-35-4 mandates hazard labeling for skin/eye irritation, suggesting that the target compound may also necessitate similar precautions .

- Synthetic Challenges : The stereochemistry of the hydroxyl group (4-position) could complicate synthesis, mirroring issues observed in ’s diastereomeric compounds (m, n, o) .

Actividad Biológica

N-(4-hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)glycine, often referred to as HttGly, is a novel amino acid derivative characterized by its unique chemical structure that includes a tetrahydrothiophene ring and hydroxyl and glycine moieties. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications and biological activities.

Chemical Structure and Properties

- Molecular Formula : C₆H₁₁NO₅S

- Molecular Weight : 209.22 g/mol

- CAS Number : 1212430-89-1

The compound features a tetrahydrothiophene ring with two oxygen atoms, contributing to its dioxidothiophene classification. This structure is essential for its biological activity, particularly in interactions with various biological targets.

HttGly exhibits multiple biological activities, primarily through its interactions with various receptors and enzymes. The following mechanisms have been identified:

- G Protein-Coupled Receptor (GPCR) Modulation : HttGly has been shown to act as an activator of G protein-gated inwardly rectifying potassium (GIRK) channels. This action can influence neuronal excitability and neurotransmitter release, making it relevant in neuropharmacology.

- Antioxidant Activity : The presence of the hydroxyl group in HttGly contributes to its antioxidant properties, which may help in reducing oxidative stress in cells. This is particularly beneficial in conditions associated with oxidative damage, such as neurodegenerative diseases .

- Metabolic Regulation : Glycine derivatives are known for their role in metabolic processes. HttGly may enhance metabolic regulation by influencing pathways related to amino acid metabolism and energy homeostasis .

1. Neurological Disorders

Recent studies suggest that HttGly could play a role in treating neurological disorders due to its ability to modulate neurotransmitter systems and provide neuroprotection against oxidative stress.

2. Metabolic Disorders

Research indicates that increasing glycine availability through compounds like HttGly may help manage obesity and related metabolic disturbances by enhancing insulin sensitivity and reducing inflammation .

3. Cancer Research

HttGly's potential in cancer therapy is being explored due to its ability to affect cell cycle regulation and apoptosis pathways. It may enhance the efficacy of existing cancer treatments by modulating tumor microenvironments .

Case Study 1: Neuroprotection

A study conducted on animal models demonstrated that administration of HttGly resulted in significant neuroprotective effects against induced oxidative stress, suggesting its potential use in treating conditions like Alzheimer's disease.

Case Study 2: Metabolic Enhancement

In a clinical trial involving obese patients, supplementation with glycine derivatives showed improved metabolic profiles, including reduced blood glucose levels and enhanced lipid metabolism markers.

Comparative Analysis of Biological Activities

| Activity Type | Mechanism | Implications |

|---|---|---|

| GPCR Modulation | Activates GIRK channels | Neurotransmitter release modulation |

| Antioxidant Activity | Reduces oxidative stress | Neuroprotection, anti-aging effects |

| Metabolic Regulation | Enhances amino acid metabolism | Management of obesity and diabetes |

| Cancer Therapeutics | Affects apoptosis pathways | Potential adjunct therapy in oncology |

Q & A

Q. What synthetic methodologies are recommended for preparing N-(4-hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)glycine in academic settings?

A common approach involves coupling glycine to functionalized heterocyclic scaffolds. For example, glycine derivatives are often synthesized via nucleophilic substitution or condensation reactions. In analogous procedures, glycine reacts with activated intermediates (e.g., sulfonyl chlorides or acylating agents) under basic conditions (e.g., NaOH), followed by purification via recrystallization or chromatography . Key considerations include:

- Reaction optimization : Temperature (reflux conditions), solvent polarity, and stoichiometry.

- Workup : Acid-base extraction to isolate the product.

- Yield improvement : Pilot-scale trials to identify side reactions (e.g., hydrolysis of the sulfone group).

Q. How should researchers characterize the structural integrity of this compound?

A multi-technique approach is critical:

Advanced Research Questions

Q. What computational strategies are suitable for predicting the electronic properties and reactivity of this compound?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Molecular Dynamics (MD) : Simulate solvation effects or interactions with biological targets (e.g., enzymes).

- Docking studies : Model binding affinity with proteins using software like AutoDock, referencing glycine derivatives’ interactions in drug discovery .

Q. How can researchers resolve contradictions between spectroscopic and crystallographic data?

- Cross-validation : Compare experimental NMR/IR with DFT-predicted spectra.

- Crystallographic refinement : Use SHELXL to adjust thermal parameters and occupancy rates, especially for disordered sulfone or hydroxyl groups .

- Dynamic effects : Consider temperature-dependent NMR to detect conformational flexibility misrepresented in static crystal structures .

Q. What experimental designs are effective for studying its potential biological activity?

- In vitro assays : Test enzyme inhibition (e.g., acetylcholinesterase) using protocols similar to glycine-based sulfonamide studies .

- Binding studies : Surface Plasmon Resonance (SPR) to quantify interactions with biomolecules.

- Toxicity profiling : Cell viability assays (e.g., MTT) to assess cytotoxicity, referencing safety protocols for glycine derivatives .

Q. What challenges arise in scaling up synthesis, and how can they be mitigated?

- Side reactions : Hydrolysis of the sulfone group under prolonged heating. Mitigate via controlled reaction times.

- Purification : Chromatography may be impractical at scale; optimize recrystallization solvents (e.g., ethanol/water mixtures) .

- Yield variability : Use Design of Experiments (DoE) to identify critical factors (pH, temperature) .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions for sulfone stability.

- Crystallography : For twinned crystals, employ SHELXD for structure solution .

- Data reporting : Follow journal guidelines for spectral assignments and reproducibility (e.g., detailed experimental procedures in Supporting Information) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.